molecular formula C26H30ClN3O B1449518 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride CAS No. 2196183-71-6

3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride

Cat. No. B1449518
CAS RN: 2196183-71-6
M. Wt: 436 g/mol
InChI Key: LHILUQKQKYJDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride, otherwise known as DB-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. DB-HCl is a derivative of indazole and is commonly used as an inhibitor of various enzymes and proteins. It is also used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of those compounds.

Scientific Research Applications

Anti-Inflammatory Applications

5-BenzylBenzydamineHydrochloride: has been recognized for its anti-inflammatory properties . Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is not fully explained by the inhibition of prostaglandin synthesis. This unique feature allows it to be used in treating local inflammatory conditions, particularly in the oral and vaginal mucosa.

Psychotropic Effects

At high doses, 5-BenzylBenzydamineHydrochloride exhibits psychotropic properties, with effects similar to lysergic acid diethylamide (LSD) . This has led to its misuse as a recreational drug, which is a concern due to the lack of comprehensive understanding of its pharmacodynamic and pharmaco-toxicological properties when consumed systemically.

Analgesic Use

The compound’s analgesic effects make it a candidate for managing neuropathic pain . Its distinct pharmacological profile suggests potential applications in pain management protocols, especially where conventional NSAIDs are ineffective or contraindicated.

Fluorescence Microscopy

In the field of microscopy, particularly fluorescence microscopy, 5-BenzylBenzydamineHydrochloride could be explored as a fluorescent marker due to its structural properties . This application could be significant in biological research where visualization of cellular components is essential.

Pharmacological Research

As a compound with unique structural and pharmacological characteristics, 5-BenzylBenzydamineHydrochloride is of interest in pharmacological research . Studies could focus on its binding affinities, receptor interactions, and potential as a lead compound for developing new therapeutic agents.

Over-the-Counter Availability

The easy over-the-counter availability of 5-BenzylBenzydamineHydrochloride makes it an accessible subject for studying the implications of non-prescription drug use . Research can delve into patterns of misuse and the socio-economic factors influencing it.

Chemical Property Analysis

Chemical property analysis of 5-BenzylBenzydamineHydrochloride can provide insights into its melting point, boiling point, density, and molecular weight, which are crucial for its application in various scientific experiments .

Quality Control and Standardization

As a reference standard in pharmacopoeias, 5-BenzylBenzydamineHydrochloride serves an important role in the quality control and standardization of pharmaceuticals . It ensures consistency and reliability in drug formulation and production.

Mechanism of Action

Target of Action

5-BenzylBenzydamineHydrochloride, also known as 3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues and is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Mode of Action

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), 5-BenzylBenzydamineHydrochloride demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It is a weak inhibitor of the synthesis of prostaglandins but has several properties which may contribute to its anti-inflammatory activity . These properties include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . Inhibition of the oxidative burst of neutrophils occurs under some conditions .

Biochemical Pathways

It is known that the compound can indirectly reduce inflammation through technological innovation and industrial structure adjustment . It also restrains the environmental spillover effect of foreign direct investment (FDI), in this way exacerbating PM2.5 pollution .

Pharmacokinetics

5-BenzylBenzydamineHydrochloride is characterized as a drug of relatively low systemic clearance but high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours . It is a weak base unlike the aspirin-like drugs which are acids or metabolized to acids .

Result of Action

The molecular and cellular effects of 5-BenzylBenzydamineHydrochloride’s action primarily involve pain relief and anti-inflammatory treatment. When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

properties

IUPAC Name

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHILUQKQKYJDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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